2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate
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Overview
Description
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin ring system attached to a 2,6-difluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-3-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally similar compound with a benzodioxin ring system.
2,6-difluorobenzoic acid esters: Compounds with similar ester linkages but different alcohol components.
Uniqueness
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate is unique due to the combination of the benzodioxin ring and the difluorobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H12F2O4 |
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Molecular Weight |
306.26 g/mol |
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate |
InChI |
InChI=1S/C16H12F2O4/c17-11-4-3-5-12(18)15(11)16(19)21-9-10-8-20-13-6-1-2-7-14(13)22-10/h1-7,10H,8-9H2 |
InChI Key |
FQPWRGVIEHNQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COC(=O)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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